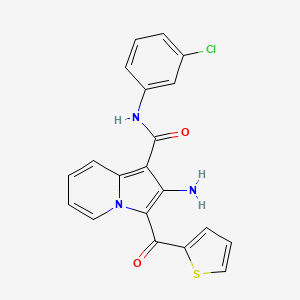![molecular formula C18H13ClN4OS B15001270 2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001270.png)
2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and chlorine atoms in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with triazine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a][1,3,5]triazine core with 4-chlorophenylmethylthiol.
Phenyl group addition: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the 4-chlorophenylmethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the 4-chlorophenylmethylsulfanyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE
Uniqueness
The presence of the chlorine atom in 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE distinguishes it from its analogs. This chlorine atom can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C18H13ClN4OS |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-17-21-16-15(13-4-2-1-3-5-13)10-20-23(16)18(24)22-17/h1-10H,11H2,(H,21,22,24) |
Clé InChI |
DLEAFZYOFHNNKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)
![3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)
![N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine](/img/structure/B15001227.png)


![2-amino-7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001243.png)
![(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(2,4,5-trimethoxyphenyl)methanone](/img/structure/B15001262.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B15001265.png)

![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
